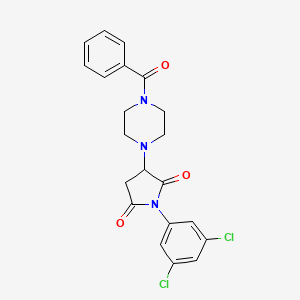
3-(4-benzoyl-1-piperazinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-benzoyl-1-piperazinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione, commonly known as BDPP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets in the human body. In
Applications De Recherche Scientifique
BDPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. BDPP has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells within the body.
Mécanisme D'action
BDPP exerts its biological effects through a variety of mechanisms, including inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of various signaling pathways. It has been shown to interact with various biological targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
BDPP has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune function. BDPP has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BDPP has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also several limitations to its use, including its potential toxicity and the difficulty in synthesizing large quantities of the compound.
Orientations Futures
There are several future directions for research on BDPP, including the development of new synthetic methods for the compound, the investigation of its potential as a drug delivery system, and the exploration of its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanisms underlying its biological effects and to identify potential therapeutic applications for the compound.
In conclusion, BDPP is a unique chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on BDPP has the potential to lead to the development of new therapeutic agents for a wide range of diseases and conditions.
Propriétés
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-15-10-16(23)12-17(11-15)26-19(27)13-18(21(26)29)24-6-8-25(9-7-24)20(28)14-4-2-1-3-5-14/h1-5,10-12,18H,6-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSXIYVPVZCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3876104.png)
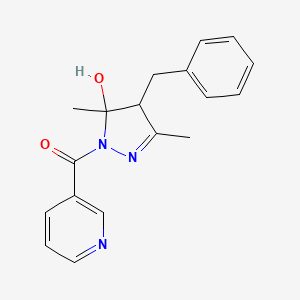
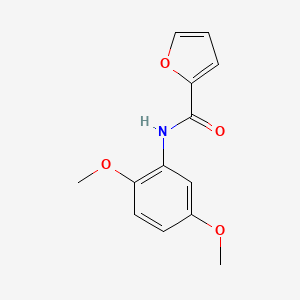
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B3876119.png)
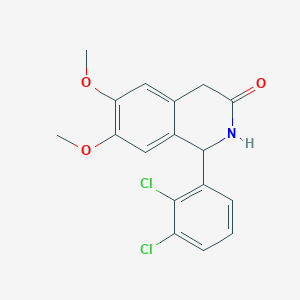

![N-{1-[(2-benzylidenehydrazino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B3876144.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3876160.png)
![2-(5-bromo-2-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B3876165.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B3876167.png)
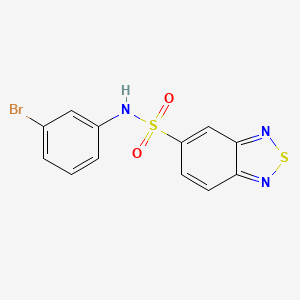
![N-[4-(dimethylamino)phenyl]-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B3876175.png)
![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3876204.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B3876217.png)